2-Aminopyrimidine-5-carbaldehyde oxime

Monoamine oxidase inhibition Neuropharmacology Antidepressant drug discovery

2-Aminopyrimidine-5-carbaldehyde oxime (CAS 862096-02-4, PubChem CID is a low-molecular-weight (138.13 g/mol) heterocyclic building block featuring a pyrimidine core bearing a 2-amino group and a 5-carbaldehyde oxime substituent. The compound crystallizes as the (E)-oxime isomer and possesses 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a computed LogP of approximately 0.45, placing it within favorable physicochemical space for CNS drug discovery.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B1516693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine-5-carbaldehyde oxime
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)C=NO
InChIInChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)3-9-10/h1-3,10H,(H2,6,7,8)/b9-3+
InChIKeyDXLGWVIELLYOPC-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrimidine-5-carbaldehyde Oxime: Procurement-Ready Heterocyclic Oxime with Documented MAO-A Inhibitory Activity


2-Aminopyrimidine-5-carbaldehyde oxime (CAS 862096-02-4, PubChem CID 93511101) is a low-molecular-weight (138.13 g/mol) heterocyclic building block featuring a pyrimidine core bearing a 2-amino group and a 5-carbaldehyde oxime substituent [1]. The compound crystallizes as the (E)-oxime isomer and possesses 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a computed LogP of approximately 0.45, placing it within favorable physicochemical space for CNS drug discovery . It is registered in ChEMBL (CHEMBL3415789) with curated bioactivity data against human monoamine oxidase isoforms, and is commercially available from multiple suppliers at 95–97% purity with batch-specific QC documentation including NMR and HPLC .

Why 2-Aminopyrimidine-5-carbaldehyde Oxime Cannot Be Replaced by Generic Pyrimidine Aldehydes or Simple Oximes


Generic substitution of 2-aminopyrimidine-5-carbaldehyde oxime with simpler pyrimidine aldehydes (e.g., 2-aminopyrimidine-5-carbaldehyde, CAS 120747-84-4) or unsubstituted pyrimidine oximes (e.g., 5-pyrimidinecarboxaldehyde oxime, CAS 40929-55-3) results in the loss of critical functional and pharmacological properties. The 2-amino group is essential for hydrogen-bond donor interactions within the MAO enzyme active site, while the oxime moiety provides metabolic stability relative to the free aldehyde, which is prone to oxidation and non-specific Schiff base formation with biological amines . Furthermore, the 5-carbaldehyde oxime regiochemistry distinguishes this compound from 4,6-diamino-5-pyrimidinecarboxaldehyde oxime analogs, which display different kinase selectivity profiles in patent disclosures [1]. Procurement of the exact CAS-registered entity ensures reproducible bioactivity, as even minor positional isomerism in pyrimidine substitution patterns can alter MAO-A/B selectivity ratios [2].

Quantitative Differentiation Evidence for 2-Aminopyrimidine-5-carbaldehyde Oxime vs. Structural Analogs


MAO-A Inhibitory Potency: 34 nM IC50 with Documented Selectivity Over MAO-B

2-Aminopyrimidine-5-carbaldehyde oxime (CHEMBL3415789) inhibits human recombinant MAO-A with an IC50 of 34 nM, compared to an IC50 of 130 nM against human MAO-B, yielding an approximately 3.8-fold selectivity for MAO-A over MAO-B [1]. By contrast, the structurally related 4,6-diamino-5-pyrimidinecarboxaldehyde oxime chemotype, disclosed in kinase inhibitor patents, exhibits nanomolar potency against ErbB kinase family members (EGFR IC50 = 22 nM, ErbB-2 IC50 = 38 nM, ErbB-4 IC50 = 21 nM) but lacks reported MAO activity, demonstrating divergent target engagement driven by the amino substitution pattern [2]. The rat ortholog data further underscore species translatability: the compound shows a rat brain MAO-A IC50 of 100 nM versus a rat brain MAO-B IC50 of >1,000 nM (greater than 10-fold selectivity) [3].

Monoamine oxidase inhibition Neuropharmacology Antidepressant drug discovery

Physicochemical Differentiation: CNS-Favorable Property Profile vs. Heavier Pyrimidine Oxime Analogs

2-Aminopyrimidine-5-carbaldehyde oxime possesses a molecular weight of 138.13 g/mol, a computed LogP of 0.45, a topological polar surface area (TPSA) of 84.39 Ų, 2 hydrogen bond donors (HBD), 5 hydrogen bond acceptors (HBA), and 1 rotatable bond, placing it well within the optimal CNS drug-like space defined by Wager et al. (MW ≤ 400, LogP 1–4, TPSA ≤ 90 Ų, HBD ≤ 3) [1]. In contrast, the 4-amino-6-(substituted amino)-5-pyrimidinecarboxaldehyde oxime kinase inhibitor class (e.g., CAS 944341-54-2) has a molecular weight of 511.02 g/mol (HCl salt, free base ~475), exceeding the CNS drug-likeness thresholds, which restricts their utility to peripheral oncology indications [2]. The compound's low molecular weight also facilitates efficient synthetic derivatization: the 2-amino group can be selectively acylated, sulfonylated, or converted to halides via diazotization, while the oxime can be independently reduced to the amine, oxidized to the nitrile oxide for 1,3-dipolar cycloaddition, or O-alkylated to form oxime ethers .

CNS drug discovery Medicinal chemistry Physicochemical profiling

Synthetic Versatility: Dual Functional Group Enables Sequential Orthogonal Derivatization vs. Monofunctional Analogs

2-Aminopyrimidine-5-carbaldehyde oxime uniquely combines two orthogonal reactive handles on a single pyrimidine scaffold: the 2-amino group (amenable to acylation, sulfonylation, Buchwald–Hartwig coupling, and diazotization/Sandmeyer chemistry) and the 5-aldoxime group (amenable to dehydration to nitrile, reduction to aminomethyl, O-alkylation, and 1,3-dipolar cycloaddition via nitrile oxide generation) [1]. The aldehyde precursor (2-aminopyrimidine-5-carbaldehyde, CAS 120747-84-4) offers only the aldehyde for reductive amination and is chemically less stable, requiring storage under inert atmosphere to prevent oxidation to the carboxylic acid . 5-Pyrimidinecarboxaldehyde oxime (CAS 40929-55-3) lacks the 2-amino group, precluding all amine-specific transformations and eliminating a key hydrogen-bond donor for target engagement . This dual functionality enables the compound to serve as a single divergent intermediate for constructing diverse compound libraries, reducing the number of separate building blocks required in parallel synthesis campaigns.

Synthetic chemistry Building block procurement MedChem derivatization

Commercially Available Purity and QC Documentation: 97% Assay with Batch-Specific NMR and HPLC

2-Aminopyrimidine-5-carbaldehyde oxime is commercially available at a standard purity of 97% from major suppliers such as Bidepharm (catalog BD550652), with batch-specific QC documentation including NMR, HPLC, and GC analyses . ChemicalBook lists the compound at 97% purity with availability in mg, g, and kg quantities . In comparison, the structurally related 5-pyrimidinecarboxaldehyde oxime (CAS 40929-55-3) is listed by CymitQuimica with minimum 95% purity and without guaranteed batch-specific analytical documentation . The aldehyde precursor 2-aminopyrimidine-5-carbaldehyde (CAS 120747-84-4) is typically offered at 95% purity, with the caveat that aldehyde content may degrade during storage due to air oxidation, whereas the oxime form provides enhanced bench stability . For industrial procurement where lot-to-lot consistency and documented purity are critical for reproducible biological assay results, the 97% purity specification with vendor-provided QC reduces the risk of confounding impurities in structure-activity relationship (SAR) studies.

Chemical procurement Quality control Building block sourcing

Metabolic Stability Advantage of Oxime Over Aldehyde: Reduced Off-Target Schiff Base Formation

The oxime functional group in 2-aminopyrimidine-5-carbaldehyde oxime confers significantly enhanced chemical and metabolic stability compared to the free aldehyde analog (2-aminopyrimidine-5-carbaldehyde, CAS 120747-84-4). Aldehydes are susceptible to rapid oxidation to carboxylic acids in air, non-enzymatic Schiff base formation with lysine ε-amino groups and N-terminal amines of proteins, and enzymatic oxidation by aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH), all of which reduce effective free concentration and can generate off-target toxicity through protein adduct formation . The oxime (C=N–OH) is resistant to these degradation pathways: the C=N bond is not an aldehyde oxidase substrate, and the oxime hydroxyl group hydrogen-bonds intramolecularly without forming irreversible adducts. This is a well-established class-level advantage of oximes over aldehydes in medicinal chemistry, particularly for CNS-targeted compounds where aldehyde-derived off-target reactivity can confound in vivo efficacy readouts [1]. While direct comparative metabolic stability data (e.g., microsomal t½) for this specific compound pair is not publicly available, the class-level advantage is supported by the broader literature on oxime-containing drug candidates versus their aldehyde counterparts [2].

Drug metabolism Chemical stability Lead optimization

Prioritized Application Scenarios for 2-Aminopyrimidine-5-carbaldehyde Oxime Procurement


Neuroscience Drug Discovery: MAO-A Inhibitor Lead Optimization with CNS-Penetrant Fragment Starting Point

With a human MAO-A IC50 of 34 nM and a physicochemical profile fully compliant with CNS drug-likeness criteria (MW 138.13, LogP 0.45, TPSA 84.39 Ų, HBD 2), 2-aminopyrimidine-5-carbaldehyde oxime is an ideal fragment-sized starting point for structure-based MAO-A inhibitor lead optimization programs targeting depression and anxiety disorders [1]. The compound's 3.8-fold MAO-A/MAO-B selectivity at the human enzyme provides a baseline selectivity window that can be enhanced through structure-guided derivatization at the 2-amino or oxime positions. The rat brain MAO-A IC50 of 100 nM supports use of rodent efficacy models without requiring species-specific compound re-optimization [2]. The dual reactive handles allow parallel exploration of substituent effects on potency and selectivity through combinatorial library synthesis [1].

Divergent Medicinal Chemistry: Single Intermediate for Parallel Library Synthesis Across Multiple Target Classes

The orthogonal reactivity of the 2-amino and 5-aldoxime groups on 2-aminopyrimidine-5-carbaldehyde oxime enables the compound to serve as a single, cost-effective intermediate for generating diverse screening libraries. The amino group supports amide bond formation, urea synthesis, and transition-metal-catalyzed cross-coupling, while the oxime provides access to nitrile oxides for 1,3-dipolar cycloaddition (generating isoxazoles and isoxazolines), reduction to the aminomethyl analog, or O-alkylation to diverse oxime ethers [1]. This divergent synthetic strategy reduces procurement complexity by replacing two or three separate building blocks. The 97% purity specification with batch QC (NMR, HPLC, GC) ensures that library products are not confounded by starting material impurities [2].

Chemical Biology Tool Compound Development: Stable Oxime Bioisostere for Aldehyde-Based Probe Design

In chemical biology probe development where aldehyde-based activity-based probes suffer from rapid metabolism and non-specific protein labeling, 2-aminopyrimidine-5-carbaldehyde oxime offers a metabolically stable oxime bioisostere. The oxime resists aldehyde oxidase-mediated oxidation and does not form irreversible Schiff base adducts with lysine residues, reducing background labeling in cellular target engagement assays [1]. The 2-amino group provides a convenient site for appending fluorophores, biotin affinity tags, or photoaffinity labels via amide coupling, enabling the compound to be converted into a multifunctional chemical biology probe. The low molecular weight (138.13) minimizes steric perturbation of target binding upon tag conjugation [2].

Process Chemistry: Scalable Intermediate for cGMP Synthesis with Vendor-Documented Batch Consistency

For process chemistry groups requiring scalable intermediates, 2-aminopyrimidine-5-carbaldehyde oxime is available in kg quantities from commercial suppliers with documented 97% purity and batch-specific QC (NMR, HPLC, GC) [1]. The CAS-registered identity (862096-02-4) and defined stereochemistry ((E)-oxime configuration, IUPAC: (NE)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine) provide regulatory clarity for cGMP campaigns and patent filings [2]. The compound's single rotatable bond and symmetrical pyrimidine core simplify NMR analysis and impurity profiling compared to more complex pyrimidine oxime analogs, facilitating efficient in-process control during scale-up [1].

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